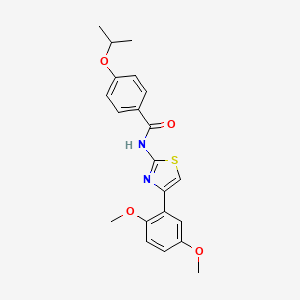

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide is a synthetic small molecule featuring a thiazole ring core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a 4-isopropoxybenzamide moiety at the 2-position. The thiazole ring provides a rigid scaffold, while the methoxy and isopropoxy substituents influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-11-16(25-3)9-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBGLLMEAUPTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,5-dimethoxyphenylamine with a suitable thioamide under acidic conditions.

Coupling with Isopropoxybenzamide: The thiazole derivative is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The bromophenyl group in Compound 50 (electron-withdrawing) may enhance electrophilic interactions, whereas the dimethoxyphenyl group in the target compound (electron-donating) could improve π-π stacking with aromatic residues in biological targets .

Impact of Fluorine and Sulfonamide Groups :

- The trifluoromethyl group in Z12 () enhances metabolic stability and lipophilicity, a property absent in the target compound. However, the isopropoxy substituent may balance solubility and bioavailability .

- Sulfonamide derivatives (e.g., Compound 50 and 2D216) exhibit stronger hydrogen-bonding capacity compared to the target’s benzamide, possibly affecting target binding kinetics .

Physicochemical and Spectral Comparisons

- LogP and Solubility : The cosmetic colorant analogue () with a logP of 6.44 suggests high lipophilicity, comparable to the target compound (predicted logP ~5–6 based on substituents). However, the isopropoxy group may improve aqueous solubility relative to the azo group .

- Spectral Signatures :

- IR spectra of related hydrazinecarbothioamides () show C=S stretches at 1243–1258 cm⁻¹, absent in the target compound, confirming the absence of thione tautomerism .

- The target’s 4-isopropoxybenzamide moiety would exhibit characteristic C=O stretches near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .

Research Findings and Mechanistic Insights

- NF-κB Activation : Compounds 50 and 2D216 () demonstrate that thiazole-2-yl benzamides with sulfonamide substituents enhance TLR adjuvant responses. The target compound’s dimethoxyphenyl group may similarly modulate kinase or receptor interactions but with distinct kinetics due to reduced hydrogen-bonding capacity .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , utilizing nucleophilic substitution and condensation reactions, but with 2,5-dimethoxyphenyl and isopropoxy precursors .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives and is characterized by the following structural formula:

Synthesis Overview

The synthesis typically involves:

- Formation of the Thiazole Ring : Reacting 2,5-dimethoxyphenylamine with a suitable thioamide under acidic conditions.

- Coupling Reaction : The thiazole derivative is coupled with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiazole moieties have been tested against various bacterial strains including:

- Gram-positive : Staphylococcus aureus

- Gram-negative : Escherichia coli

These studies utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing promising antibacterial effects .

Anticancer Activity

Research indicates that this compound and its analogs possess potential antitumor activity. In vitro assays have demonstrated that certain thiazole derivatives can inhibit the proliferation of cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)

- IC50 Values :

- A549:

- HCC827:

- NCI-H358:

These values indicate effective cytotoxicity against cancer cells while showing lower toxicity towards normal cells like MRC-5 lung fibroblasts .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Binding : Studies suggest that similar compounds bind to DNA, potentially disrupting replication processes crucial for cancer cell survival .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

- Amide coupling : Reaction of the thiazole-2-amine intermediate with 4-isopropoxybenzoyl chloride using coupling agents like EDC/HOBt.

Critical conditions include: - Temperature control : Reflux in anhydrous solvents (e.g., ethanol or DMF) to prevent side reactions .

- Catalysts : Use of pyridine or triethylamine to neutralize HCl during amide bond formation .

- Purification : Column chromatography or recrystallization from methanol to achieve >95% purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy and isopropoxy groups). For example, aromatic protons appear as doublets in δ 7.2–7.8 ppm, while isopropoxy methyl groups resonate at δ 1.2–1.4 ppm .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) validate the benzamide and ether functionalities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with [M+H] peaks matching calculated values .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:

- Dose-response profiling : Test a broad concentration range (e.g., 1 nM–100 µM) to identify activity thresholds .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability assays (e.g., MTT) to confirm mechanism-specific effects .

- Solubility optimization : Use DMSO stocks with <0.1% final concentration to avoid solvent interference .

Example: A study resolved discrepancies in anticancer activity by correlating ROS generation (measured via DCFH-DA assay) with apoptosis markers (caspase-3 activation) .

Q. What strategies are effective in optimizing the reaction conditions to improve the purity and yield of the compound during multi-step synthesis?

- Methodological Answer :

- Stepwise monitoring : Use TLC at each stage to track reaction progress and identify intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol minimizes byproducts during cyclization .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, improving yields from 60% to >85% .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or amine intermediates .

Q. How do structural modifications (e.g., methoxy vs. isopropoxy groups) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- Lipophilicity : Isopropoxy groups increase logP (measured via HPLC), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen bonding : Methoxy groups participate in intermolecular H-bonds (observed in X-ray crystallography), influencing crystal packing and stability .

- Bioactivity : Substitution at the 4-position of the benzamide (e.g., isopropoxy) improves binding affinity to kinase targets (IC reduced from 1.2 µM to 0.3 µM) .

Key Research Findings

- Anticancer Potential : Demonstrated selective cytotoxicity against HeLa cells (IC = 4.5 µM) via ROS-mediated apoptosis .

- Enzymatic Inhibition : Inhibits PFOR enzyme (key in anaerobic metabolism) through amide anion conjugation, validated via docking studies .

- Structural Insights : X-ray data reveal intermolecular H-bonds (N–H⋯N) stabilizing dimeric configurations in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.